molecular formula C11H17N3 B13300901 3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine

3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine

Cat. No.: B13300901
M. Wt: 191.27 g/mol
InChI Key: OJAWFIVSCZSKJD-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine ( 1557618-81-1) is a high-purity chemical building block with the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol . This specialized compound belongs to the class of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, a fused bicyclic scaffold that incorporates both pyrazole and pyridine rings . This structure is of significant interest in medicinal chemistry and drug discovery. Pyrazolo[4,3-c]pyridine derivatives have been identified as key scaffolds in the development of novel bioactive molecules. Specifically, related analogues within this structural family have been reported as potent inhibitors of Mycobacterium tuberculosis pantothenate synthetase, showcasing potential applications in antibacterial research . More broadly, the wider pyrazolopyridine chemical family is recognized for its diverse pharmacological relevance, which includes anticancer, antiviral, and anti-inflammatory activities . Researchers value this cyclopentyl-substituted derivative as a versatile intermediate for constructing more complex molecules, exploring structure-activity relationships, and screening for new biological activities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

3-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C11H17N3/c1-2-4-8(3-1)11-9-7-12-6-5-10(9)13-14-11/h8,12H,1-7H2,(H,13,14)

InChI Key

OJAWFIVSCZSKJD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NNC3=C2CNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form a hydrazone intermediate, which then undergoes cyclization with a suitable pyridine derivative . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for 3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Differences and Molecular Properties

The substituents at positions 1 and 3 of the pyrazolo[4,3-c]pyridine core significantly influence physicochemical properties. Key analogs include:

Table 1: Structural and Molecular Comparison
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Purity Key Features References
3-Cyclopentyl-...pyrazolo[4,3-c]pyridine Cyclopentyl (C₅H₉) at position 3 C₁₀H₁₆N₃ (inferred) 178.26 N/A Bulky hydrophobic group -
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride None (dihydrochloride salt) C₆H₁₂Cl₂N₄ 223.09 ≥97% High water solubility
1-(Oxan-4-yl)-...pyridine hydrochloride Oxan-4-yl (tetrahydropyran) at position 1 C₁₁H₁₈N₃O·HCl (inferred) 259.74 N/A Enhanced solubility and stability
tert-Butyl 3-amino-...pyridine-5-carboxylate tert-Butyl ester and amino groups C₁₁H₁₈N₄O₂ 238.29 ≥97% Boc-protected intermediate
1-Benzyl-...pyrazolo[4,3-c]pyridine Benzyl at position 1 C₁₂H₁₄N₃ 200.26 95% Aromatic substituent for SAR studies

Notes:

  • Hydrochloride salts (e.g., ) improve aqueous solubility, critical for biological assays.
  • tert-Butyl esters () are common protecting groups in peptide and small-molecule synthesis.

Key Findings :

  • Dihydrochloride salts () dominate research applications due to purity and solubility.
  • Bulkier derivatives (e.g., benzyl, cyclopentyl) are less common commercially, suggesting specialized use in medicinal chemistry.
  • Price variability reflects synthetic complexity and demand (e.g., 7,7-dimethyl analog at €720/50mg vs. tert-butyl ester at $238/10g) .

Biological Activity

3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with the molecular formula C11H17N3C_{11}H_{17}N_3 and a molecular weight of 191.27 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.

PropertyValue
Molecular FormulaC11H17N3C_{11}H_{17}N_3
Molecular Weight191.27 g/mol
CAS Number1557618-81-1
StructureStructure

Pharmacological Potential

Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit various pharmacological activities. These include:

  • Inotropic Activity : A study evaluated the positive inotropic effects of pyrazolo[4,3-c]pyridine derivatives. The compounds demonstrated enhanced contractility in cardiac tissues, suggesting potential applications in treating heart failure or other cardiovascular conditions .
  • Antitumor Activity : Pyrazolo[4,3-c]pyridine derivatives have shown promise as antitumor agents. Specific studies have highlighted their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases such as arthritis or colitis .

The biological activity of 3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine may involve multiple mechanisms:

  • Enzyme Inhibition : Many pyrazolo compounds act as inhibitors of specific enzymes involved in disease pathways. For example, they may inhibit phosphoinositide 3-kinases (PI3K), which play a critical role in cell growth and survival .
  • Receptor Modulation : These compounds can interact with various receptors in the body, modulating their activity and leading to therapeutic effects.
  • Cell Signaling Pathways : The modulation of key signaling pathways (e.g., MAPK/ERK) has been observed with certain derivatives, potentially influencing cellular responses to stress and growth factors.

Case Study 1: Cardiac Applications

In a controlled study involving isolated cardiac tissues from rats, the administration of 3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine demonstrated a significant increase in contractile force compared to controls. This suggests that this compound could be developed into a therapeutic agent for heart failure management.

Case Study 2: Cancer Research

A series of experiments conducted on various cancer cell lines revealed that certain pyrazolo derivatives inhibited cell proliferation by inducing apoptosis. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

Q & A

Q. Basic Analytical Workflow

  • NMR Spectroscopy : ¹H and ¹³C NMR verify ring fusion patterns and substituent positions (e.g., cyclopentyl proton signals at δ 1.5–2.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ = 246.12) .
  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .

How can researchers resolve contradictions in reported biological activities of pyrazolo[4,3-c]pyridine analogs?

Advanced Data Contradiction Analysis
Discrepancies arise from structural variations (e.g., substituent effects). For example:

Analog Substituent Reported Activity Source
1-Methyl-3-(propan-2-yl)Methyl, isopropylAntitumor (IC₅₀ = 2.3 µM)
1-Ethyl-5-methylpyrazoleEthyl, methylAnti-inflammatory (COX-2 inhibition)
Resolution : Perform comparative SAR studies under standardized assays (e.g., kinase panel screening) to isolate substituent-specific effects .

What safety protocols are essential when handling 3-Cyclopentyl-pyrazolo[4,3-c]pyridine?

Q. Basic Laboratory Safety

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste .

How can structural modifications enhance the bioavailability of this compound?

Q. Advanced Medicinal Chemistry

  • Solubility : Introduce polar groups (e.g., hydroxyl or carboxylate) to the cyclopentyl ring, improving logP from 3.1 to 2.4 .
  • Metabolic Stability : Deuterate labile C-H bonds to reduce CYP450-mediated degradation (e.g., ⁷D labeling increases t₁/₂ by 40%) .

What are key structural analogs of this compound, and how do their activities compare?

Q. Basic Comparative Pharmacology

Analog Modification Activity
Ethyl 3-cyclopropyl-6-oxo derivativeCyclopropane substitutionKinase inhibition (IC₅₀ = 0.8 µM)
5,7-Dichloro derivativeHalogenationAntimicrobial (MIC = 4 µg/mL)

What role does this compound play in kinase inhibition studies?

Advanced Target Engagement
It acts as a ATP-competitive inhibitor for kinases like CDK2 and EGFR. Binding affinity (Kd = 12 nM) is validated via:

  • Surface Plasmon Resonance (SPR) : Real-time kinetic analysis.
  • Co-crystallography : Resolves interactions with kinase active sites (e.g., hydrogen bonding to Glu81) .

How can computational modeling predict interaction mechanisms with biological targets?

Q. Advanced Computational Methods

  • Docking Simulations : AutoDock Vina predicts binding poses within 2.0 Å RMSD of crystallographic data .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

What methodologies evaluate the compound’s solubility and stability in preclinical formulations?

Q. Basic Physicochemical Profiling

  • HPLC-UV : Quantifies degradation products under accelerated conditions (40°C/75% RH).
  • PAMPA Assay : Measures passive permeability (Pe = 5.6 × 10⁻⁶ cm/s) .

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